molecular formula C16H13FN2O2 B2796029 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-59-4

3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2796029
CAS No.: 921813-59-4
M. Wt: 284.29
InChI Key: MXHSTWCIKNRVEI-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the indole derivative and a benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-2-oxoindolin-5-yl)benzamide: Lacks the fluoro group, which may affect its biological activity.

    3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    3-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzamide: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluoro group in 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to its analogs.

Properties

IUPAC Name

3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHSTWCIKNRVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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